2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile
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Overview
Description
2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile is an organic compound with the molecular formula C7H4F3N3O and a molecular weight of 203.12 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a hydroxy group at the 6-position and a trifluoromethyl group at the 5-position, along with an acetonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-hydroxy-5-(trifluoromethyl)pyridazine with acetonitrile in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups play a crucial role in its biological activity by modulating the compound’s binding affinity to target proteins and enzymes . The nitrile group can also participate in interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-trifluoromethylpyridine: Similar structure but lacks the acetonitrile group.
5-Trifluoromethyl-6-hydroxy-3-pyridazinone: Contains a similar pyridazine ring but with a different functional group at the 3-position.
Uniqueness
2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the hydroxy and nitrile groups contribute to its reactivity and potential for forming diverse derivatives .
Biological Activity
2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group is known for enhancing the biological properties of various compounds, making it a valuable moiety in drug design. This article reviews the biological activity of this compound, highlighting relevant studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H6F3N3O. It features a pyridazine ring with a hydroxyl group and a trifluoromethyl substituent, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C7H6F3N3O |
Molar Mass | 205.14 g/mol |
Boiling Point | Not Available |
Solubility | Not Specified |
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can inhibit bacterial growth effectively. The incorporation of the trifluoromethyl group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate bacterial membranes and exert antimicrobial effects .
Modulation of Neurotransmitter Receptors
Compounds similar to this compound have been investigated for their effects on neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). These compounds act as positive allosteric modulators, enhancing receptor activity in the presence of agonists such as nicotine. This modulation may have therapeutic implications for conditions like Alzheimer's disease and schizophrenia .
Anti-inflammatory Effects
Studies have suggested that pyridazine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. The trifluoromethyl group may play a role in modulating inflammatory responses, making these compounds potential candidates for treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated various pyridazine derivatives, including those with trifluoromethyl groups, against several bacterial strains. The results indicated that these compounds showed significant inhibition against Gram-positive bacteria, demonstrating their potential as new antimicrobial agents .
- Neuropharmacological Research : In vitro studies on the modulation of nAChRs revealed that certain pyridazine derivatives enhanced receptor activity significantly compared to controls. This suggests that this compound could be beneficial in developing treatments for neurodegenerative diseases .
Properties
IUPAC Name |
2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-4(1-2-11)12-13-6(5)14/h3H,1H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHOVVSZMQJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1CC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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